1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide
Overview
Description
1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide is a complex organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibition, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a sulfonamide group, which enhances its solubility and reactivity, making it a valuable compound in chemical research and industrial applications.
Preparation Methods
The synthesis of 1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 1H-1,2,3-benzotriazole, which is then functionalized to introduce the sulfonamide group.
Sulfonation: The benzotriazole is sulfonated using chlorosulfonic acid or sulfur trioxide to yield the sulfonic acid derivative.
Amidation: The sulfonic acid derivative is then reacted with N,N-dimethyl-ethylenediamine to form the desired sulfonamide compound.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, forming new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the formulation of corrosion inhibitors, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzotriazole moiety can interact with metal ions, making it effective in corrosion inhibition by forming protective layers on metal surfaces.
Comparison with Similar Compounds
1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide can be compared with other benzotriazole derivatives and sulfonamide compounds:
Benzotriazole: While benzotriazole itself is a corrosion inhibitor, the addition of the sulfonamide group in this compound enhances its solubility and reactivity.
Similar Compounds: Other similar compounds include 1H-1,2,3-benzotriazole-5-sulfonamide and N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide, which share structural similarities but differ in their functional groups and reactivity.
Properties
IUPAC Name |
1-(2-aminoethyl)-N,N-dimethylbenzotriazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2S/c1-14(2)18(16,17)8-3-4-10-9(7-8)12-13-15(10)6-5-11/h3-4,7H,5-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQJTEGCWXAJHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(N=N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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